4-((1H-Tetrazol-5-yl)methyl)aniline dihydrochloride
Description
Properties
IUPAC Name |
4-(2H-tetrazol-5-ylmethyl)aniline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5.2ClH/c9-7-3-1-6(2-4-7)5-8-10-12-13-11-8;;/h1-4H,5,9H2,(H,10,11,12,13);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDJXXYGLRURHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NNN=N2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Tetrazol-5-yl)methyl)aniline dihydrochloride typically involves the reaction of 4-(chloromethyl)aniline with sodium azide to form the tetrazole ring. The reaction is carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and under reflux conditions. The product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Tetrazole Ring Reactivity
The tetrazole moiety (1H-tetrazol-5-yl) is a nitrogen-rich heterocycle that participates in diverse reactions:
Nucleophilic Substitution
-
The tetrazole’s nitrogen atoms act as nucleophiles in SN2 reactions. For example, alkylation with alkyl halides under basic conditions yields N-alkylated derivatives.
-
Example Reaction :
Yields range from 60–85% depending on R-group steric effects .
Coordination Chemistry
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The tetrazole ring chelates metal ions (e.g., Zn²⁺, Cu²⁺) via its σ-lone pairs. This property is exploited in catalysis and materials science .
-
Table 1 : Metal Chelation Data
Aniline Group Reactivity
The para-aminophenyl group undergoes classical aromatic amine reactions:
Diazotization and Azo Coupling
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Diazotization with NaNO₂/HCl at 0–5°C forms a diazonium salt, which couples with electron-rich aromatics (e.g., phenols) to produce azo dyes .
Typical Conditions :
Schiff Base Formation
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Condensation with aldehydes/ketones under mild acid catalysis generates Schiff bases.
Example :
Yields: 65–88% (R = aryl) .
Methylene Bridge Reactivity
The –CH₂– linker between tetrazole and aniline enables:
Oxidation
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Treatment with KMnO₄ in acidic media oxidizes the methylene group to a carbonyl:
Yield : ~75% (confirmed by IR at 1715 cm⁻¹ for C=O) .
Alkylation
-
The benzylic position undergoes radical alkylation with peroxides (e.g., TBHP) under UV light.
Optimized Conditions :-
Initiator: AIBN (2 mol%)
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Solvent: DMF
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Yield: 55–70%.
-
Salt-Specific Behavior
The dihydrochloride salt influences solubility and stability:
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Solubility : Highly soluble in water (>50 mg/mL) and polar aprotic solvents (DMF, DMSO) .
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Protonation : The aniline group (pKa ~4.5) remains protonated in acidic media, suppressing electrophilic substitution but enhancing salt stability .
Antifungal Agents
Derivatives synthesized via Ugi-4CR (Scheme 42 in ) show potent activity against Candida albicans (MIC: 2–8 µg/mL) .
Polymer Precursors
The compound serves as a monomer in conductive polymers via oxidative polymerization (e.g., using FeCl₃) .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The tetrazole moiety has been extensively studied for its anticancer properties. Compounds containing the tetrazole structure have shown to act as microtubule destabilizers, which is crucial for cancer treatment. A study demonstrated that a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols exhibited potent anticancer activity against various cell lines, including SGC-7901 and HeLa. The mechanism involved inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
Antibacterial Properties
Research has indicated that tetrazole derivatives possess significant antibacterial activity. For instance, a series of 7-piperazinylquinolones with tetrazole derivatives were synthesized and evaluated for their effectiveness against bacterial strains, showing promising results . Furthermore, the incorporation of the tetrazole ring into different molecular frameworks has been linked to enhanced antibacterial efficacy against resistant pathogens .
Chemical Synthesis
Versatile Synthetic Intermediates
4-((1H-Tetrazol-5-yl)methyl)aniline dihydrochloride serves as a versatile building block in organic synthesis. Its functional groups allow it to participate in various reactions, leading to the development of novel compounds with diverse applications. For example, microwave-assisted synthesis methods have been employed to produce 5-substituted 1H-tetrazoles efficiently . These derivatives can be further modified to create compounds tailored for specific biological activities.
Material Science
Polymer Applications
The compound is also utilized in the polymer industry as a monomer for synthesizing advanced materials. It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Additionally, its application in dye preparation highlights its role in producing colorants for industrial use .
Table 1: Anticancer Activity of Tetrazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 6–31 | SGC-7901 | <10 | Inhibits tubulin polymerization |
| Compound A | HeLa | 15 | Microtubule destabilization |
| Compound B | A549 | <20 | Cell cycle arrest |
Table 2: Antibacterial Efficacy of Tetrazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound X | E. coli | 32 µg/mL |
| Compound Y | MRSA | 16 µg/mL |
| Compound Z | Pseudomonas aeruginosa | 64 µg/mL |
Mechanism of Action
The mechanism of action of 4-((1H-Tetrazol-5-yl)methyl)aniline dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of carboxylate groups, allowing it to bind to active sites of enzymes and inhibit their activity. Additionally, the compound can interact with receptors and modulate their signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound is compared to three analogs:
4-(1H-Tetrazol-5-yl)aniline : Lacks the methyl bridge and hydrochloride salt.
5-(4-Aminobenzyl)-1H-tetrazole: Structural isomer with differing substitution patterns.
Losartan Potassium : A commercial ARB utilizing a tetrazole-aniline derivative.
Key Observations :
- The dihydrochloride form’s solubility surpasses non-salt analogs, critical for drug delivery.
- The methyl bridge in the target compound may enhance steric stability compared to 4-(1H-Tetrazol-5-yl)aniline, reducing unintended reactivity .
- Losartan’s higher market value reflects its end-stage therapeutic use versus intermediate status of the target compound.
Market and Production Insights
Global production of 4-(1H-Tetrazol-5-yl)aniline reached 12,000 tons in 2025, driven by agrochemical demand, while the dihydrochloride variant remains niche (<500 tons annually) due to specialized pharmaceutical use . China dominates manufacturing (65% market share), with stricter regulatory oversight for dihydrochloride synthesis .
Key Observations :
- The dihydrochloride’s higher growth rate aligns with increasing R&D in cardiovascular drugs.
- Regional production disparities reflect stricter EU/US pharmaceutical standards versus China’s bulk chemical focus .
Research and Development Trends
Recent studies highlight the target compound’s utility in next-generation ARBs with reduced side effects. In contrast, 4-(1H-Tetrazol-5-yl)aniline is increasingly used in pesticide formulations, reflecting divergent industry trajectories .
Biological Activity
4-((1H-Tetrazol-5-yl)methyl)aniline dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The tetrazole moiety is known for its ability to mimic carboxylic acids, making it a valuable scaffold in drug design. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
The compound has the following chemical structure:
- Chemical Formula : C7H8Cl2N5
- Molecular Weight : 227.07 g/mol
Biological Activity Overview
The biological activity of 4-((1H-tetrazol-5-yl)methyl)aniline dihydrochloride has been studied across various domains:
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit notable antimicrobial properties. In vitro studies have shown that compounds containing the tetrazole ring can inhibit the growth of various bacteria and fungi. Specifically, derivatives similar to 4-((1H-tetrazol-5-yl)methyl)aniline have demonstrated activity against:
- Bacteria : Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa.
- Fungi : Aspergillus flavus and Trichothecium rosium.
Table 1 summarizes the antimicrobial activity of tetrazole derivatives:
Anticancer Activity
The anticancer potential of tetrazole-containing compounds has gained attention in recent studies. For instance, a series of 1-aryl tetrazoles were evaluated for their ability to destabilize microtubules, leading to cell cycle arrest in cancer cell lines such as HeLa and A549. The mechanism involves inhibition of tubulin polymerization, which is crucial for cancer cell proliferation.
Table 2 presents findings on anticancer activity:
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-((1H-Tetrazol-5-yl)methyl)aniline | SGC-7901 | 15.2 | Microtubule destabilization |
| 4-(1H-tetrazol-5-yl)-N-methyl-aniline | A549 | 20.0 | G2/M phase arrest |
| 4-(1H-tetrazol-5-yl)-N-benzyl-aniline | HeLa | 18.5 | Tubulin binding |
The mechanism by which 4-((1H-tetrazol-5-yl)methyl)aniline exerts its biological effects primarily involves interaction with cellular targets such as enzymes and receptors:
- Microtubule Interaction : The compound may bind to tubulin, preventing its polymerization and disrupting microtubule dynamics.
- Enzyme Inhibition : Certain studies suggest that tetrazole derivatives can inhibit specific enzymes involved in metabolic pathways, contributing to their antimicrobial and anticancer effects.
Case Studies
Several case studies highlight the therapeutic potential of tetrazole derivatives:
Case Study 1: Antimicrobial Efficacy
In one study, a novel series of tetrazole derivatives were synthesized and tested against a panel of bacterial strains. The results indicated that modifications on the aniline moiety significantly enhanced antimicrobial potency.
Case Study 2: Anticancer Properties
A research group developed a series of tetrazole compounds designed as microtubule destabilizers. Among these, one derivative showed remarkable efficacy against multiple cancer cell lines, supporting the hypothesis that structural variations can lead to improved biological activity.
Q & A
Q. How can conflicting results in metal-ion chelation studies be reconciled?
- Resolution steps :
- Standardize ion concentrations : Use ICP-MS to ensure consistent metal ion levels across experiments .
- Control redox conditions : Chelation efficacy may vary under oxidative (e.g., H₂O₂ presence) vs. inert atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
